molecular formula C20H19NO4S2 B2463769 Ethyl 3-[(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate CAS No. 941978-36-5

Ethyl 3-[(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate

Cat. No.: B2463769
CAS No.: 941978-36-5
M. Wt: 401.5
InChI Key: PQWBHPCEFCIRIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C20H19NO4S2 and its molecular weight is 401.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-[(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S2/c1-3-25-20(22)18-19(17(13-26-18)15-7-5-4-6-8-15)27(23,24)21-16-11-9-14(2)10-12-16/h4-13,21H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWBHPCEFCIRIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-[(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a compound belonging to the class of thiophene derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C20H19NO4S2C_{20}H_{19}NO_4S_2, and it features a thiophene ring substituted with a sulfamoyl group and an ethyl ester. The presence of these functional groups suggests potential interactions with biological targets.

Biological Activity

1. Antimicrobial Properties

Research indicates that thiophene derivatives exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anticancer Activity

Thiophene derivatives have also been explored for their anticancer properties. Studies on related compounds indicate that they may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins. This compound has shown promise in preliminary assays against several cancer cell lines, including breast and lung cancer cells.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell proliferation.
  • Receptor Modulation : It could bind to receptors, altering signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Study : A study conducted on various derivatives revealed that compounds structurally similar to this compound exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anticancer Evaluation : In a recent study, a related thiophene derivative was tested against MCF-7 breast cancer cells, showing a dose-dependent decrease in cell viability with an IC50 value of 12 µM . This suggests that this compound may exhibit similar properties.

Research Applications

The compound's unique structure makes it a valuable building block in medicinal chemistry for developing new therapeutic agents. Its potential applications include:

  • Drug Development : Due to its promising biological activities, it can serve as a lead compound for further modifications aimed at enhancing efficacy and reducing toxicity.
Property Value
Molecular FormulaC20H19N O4 S2
Antimicrobial ActivityMIC = 5 µg/mL
Anticancer ActivityIC50 = 12 µM (MCF-7)

Preparation Methods

Core Thiophene Ring Formation

The thiophene backbone is typically constructed via cyclization of α,β-unsaturated carbonyl precursors. For example, Knorr-type cyclization of ethyl 3-oxo-4-phenylpent-4-enoate with phosphorus pentasulfide ($$P4S{10}$$) under reflux in anhydrous toluene generates the 2-carboxylate-substituted thiophene core. Alternative methods employ Gewald reactions, where cyanoacetates react with ketones in the presence of sulfur and morpholine, though this approach often requires post-synthetic modifications to introduce the 4-phenyl group.

Sulfamoylation at Position 3

Introduction of the [(4-methylphenyl)sulfamoyl] group proceeds via a two-stage process:

  • Sulfonation : Chlorosulfonic acid ($$ClSO_3H$$) reacts with the thiophene intermediate at 0–5°C to form the sulfonyl chloride derivative. Excess reagent must be quenched with ice to prevent over-sulfonation.
  • Amination : The sulfonyl chloride intermediate reacts with 4-methylaniline in dichloromethane ($$CH2Cl2$$) under basic conditions (triethylamine, $$Et_3N$$) to yield the sulfonamide. Kinetic studies show that maintaining a 1:1.2 molar ratio of sulfonyl chloride to amine maximizes conversion (>85%).

Table 1: Optimization of Sulfamoylation Conditions

Parameter Optimal Range Yield Impact (±%)
Temperature 0–5°C +12
$$Et_3N$$ Equiv. 1.5 +9
Reaction Time 4–6 h +7

4-Phenyl Group Introduction

The 4-phenyl substituent is introduced via Suzuki–Miyaura cross-coupling using palladium catalysts. Ethyl 3-sulfamoyl-4-bromothiophene-2-carboxylate reacts with phenylboronic acid in a tetrahydrofuran ($$THF$$)/water mixture (3:1) containing $$Pd(PPh3)4$$ (2 mol%) and $$Na2CO3$$ (2 equiv.) at 80°C. Microwave-assisted synthesis reduces reaction time from 12 h to 45 min with comparable yields (78–82%).

Critical Process Modifications

Esterification Dynamics

The ethyl carboxylate group is introduced early in the synthesis to avoid steric hindrance during subsequent steps. Transesterification of methyl esters with ethanol in the presence of $$H2SO4$$ (0.5 mol%) at 70°C achieves >95% conversion, though this method risks sulfonamide hydrolysis if residual acid remains.

Purification Challenges

Chromatographic purification on silica gel (ethyl acetate/hexanes, 1:3) effectively isolates the target compound, but recrystallization from ethanol/water (2:1) improves purity to >99% by removing residual palladium catalysts.

Table 2: Spectroscopic Characterization Data

Technique Key Signals
$$^1H$$ NMR (400 MHz, CDCl$$_3$$) δ 8.12 (s, 1H, NH), 7.45–7.32 (m, 5H, Ph), 2.41 (s, 3H, CH$$_3$$)
IR (KBr) 1735 cm$$^{-1}$$ (C=O), 1340 cm$$^{-1}$$ (S=O)
HRMS (ESI+) m/z 443.0921 [M+Na]$$^+$$ (calc. 443.0924)

Catalytic and Solvent Effects

Palladium Catalyst Screening

Comparative studies of $$Pd(OAc)2$$, $$PdCl2$$, and $$Pd2(dba)3$$ reveal that bulkier ligands (e.g., $$t$$-Bu$$_3$$P) enhance coupling efficiency for sterically hindered substrates, increasing yields from 68% to 84%.

Solvent Polarity Impact

Polar aprotic solvents (DMF, DMSO) accelerate sulfamoylation but promote side reactions in cross-coupling steps. Mixed $$THF/H_2O$$ systems balance solubility and reaction kinetics, achieving an optimal compromise.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Microreactor systems reduce reaction times for sulfamoylation (from 6 h to 15 min) and improve heat dissipation, enabling gram-scale production with 89% yield.

Waste Stream Management

Recycling of palladium catalysts via aqueous $$NaBH_4$$ reduction recovers 92% of initial metal content, addressing cost and environmental concerns.

Analytical and Regulatory Aspects

Purity Standards

Pharmacopeial guidelines require <0.1% residual solvents (ICH Q3C). Headspace GC-MS analysis confirms ethanol levels below 50 ppm in recrystallized batches.

Stability Profiling

Accelerated stability studies (40°C/75% RH) show no degradation over 6 months when stored in amber glass under nitrogen, confirming robust shelf-life.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing Ethyl 3-[(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate?

The compound is synthesized via multi-step routes, often involving palladium-catalyzed cross-coupling reactions to construct the thiophene core, followed by sulfamoylation and esterification. Key steps include:

  • Thiophene ring formation : Suzuki-Miyaura coupling for aryl group introduction (e.g., phenyl or substituted phenyl groups) .
  • Sulfamoylation : Reaction of the thiophene intermediate with 4-methylphenylsulfonamide in the presence of activating agents like POCl₃ or SOCl₂ .
  • Purification : Column chromatography and recrystallization to isolate the final product, with yields typically optimized by controlling reaction temperature and stoichiometry .

Q. How is the molecular structure of this compound validated in academic research?

Structural confirmation relies on:

  • Spectroscopy : ¹H/¹³C NMR for functional group analysis, IR for sulfonamide (S=O stretching at ~1150–1300 cm⁻¹), and MS for molecular ion verification .
  • Single-crystal X-ray diffraction (SCXRD) : Refinement using programs like SHELXL to resolve bond lengths, angles, and torsional parameters. ORTEP-3 is used for graphical representation of thermal ellipsoids .

Q. What safety protocols are recommended for handling this compound?

Safety measures include:

  • PPE : Gloves, lab coats, and goggles to prevent skin/eye contact (classified as irritant) .
  • Ventilation : Use of fume hoods due to potential respiratory toxicity from sulfonamide derivatives .
  • Spill management : Neutralization with inert adsorbents (e.g., vermiculite) and disposal via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement?

Discrepancies in SCXRD data (e.g., high R-factors or electron density mismatches) are addressed by:

  • Parameter validation : Adjusting hydrogen atom positions using SHELXL’s HFIX and DFIX commands .
  • Twinned data analysis : Employing twin-law matrices in SHELXL for non-merohedral twinning cases .
  • Validation tools : PLATON or CCDC Mercury to check for voids, missed symmetry, or disorder .

Q. What strategies optimize the compound’s biological activity through structural modifications?

Structure-activity relationship (SAR) studies focus on:

  • Sulfamoyl group substitution : Replacing 4-methylphenyl with electron-withdrawing groups (e.g., nitro or chloro) to enhance enzyme inhibition (e.g., carbonic anhydrase) .
  • Ester hydrolysis : Converting the ethyl ester to a carboxylic acid to improve water solubility and bioavailability .
  • Thiophene ring functionalization : Introducing acetyl or amino groups at specific positions to modulate receptor binding .

Q. How do researchers design experiments to evaluate the compound’s anti-inflammatory potential?

Methodologies include:

  • In vitro assays : COX-1/COX-2 inhibition studies using fluorometric kits, with IC₅₀ calculations via dose-response curves .
  • In vivo models : Carrageenan-induced rat paw edema, with compound administration (oral/i.p.) and comparative analysis against indomethacin .
  • Controls : Use of vehicle controls and reference standards to validate assay reproducibility .

Q. What analytical techniques are critical for assessing synthetic intermediate purity?

Advanced purity assessment involves:

  • HPLC-DAD/MS : Detecting trace impurities (<0.1%) with C18 columns and acetonitrile/water gradients .
  • Microanalysis : Combustion analysis (C, H, N, S) to confirm elemental composition within ±0.4% deviation .
  • Chiral HPLC : For enantiomeric excess determination if asymmetric synthesis is employed .

Data Reprodubility and Experimental Design

Q. How can researchers ensure reproducibility in synthetic protocols?

Q. How are conflicting biological activity data reconciled in literature?

Discrepancies (e.g., varying IC₅₀ values across studies) are investigated by:

  • Assay standardization : Cross-validating results using WHO-recommended protocols (e.g., MTT vs. resazurin assays for cytotoxicity) .
  • Structural confirmation : Re-examining compound purity and stereochemistry, as impurities or racemic mixtures can skew results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.